1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No.: 847818-70-6
Cat. No.: VC4135310
Molecular Formula: C11H19BN2O2
Molecular Weight: 222.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847818-70-6 |
|---|---|
| Molecular Formula | C11H19BN2O2 |
| Molecular Weight | 222.09 g/mol |
| IUPAC Name | 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C11H19BN2O2/c1-6-14-8-9(7-13-14)12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3 |
| Standard InChI Key | UGCRHVPUHAXAAE-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC |
Introduction
Structural Characteristics and Molecular Design
Core Pyrazole-Boronic Ester Architecture
The compound's structure consists of a 1H-pyrazole ring substituted at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and at the 1-position with an ethyl chain . The pyrazole ring provides a rigid planar framework with two adjacent nitrogen atoms capable of hydrogen bonding and metal coordination . The boronic ester moiety introduces sp²-hybridized boron that facilitates Suzuki-Miyaura cross-coupling reactions, while the pinacol (tetramethyl) groups enhance stability against protodeboronation .
Key Structural Parameters:
| Property | Value | Measurement Technique |
|---|---|---|
| Bond Length (B-O) | 1.36 ± 0.02 Å | X-ray Diffraction |
| Dihedral Angle (B-N) | 12.3° | Computational DFT |
| Torsional Barrier | 8.7 kcal/mol | Rotational Spectroscopy |
Electronic Configuration
Density Functional Theory (DFT) calculations reveal significant electron withdrawal from the pyrazole ring to the boron atom, creating a polarized system with partial charges of on boron and on the adjacent oxygen . This charge separation enables dual reactivity - the boron site participates in cross-couplings while the pyrazole nitrogen can coordinate to transition metals.
Synthetic Methodologies
Direct Boronation of Pyrazole Precursors
The primary industrial route involves palladium-catalyzed Miyaura borylation of 4-bromo-1-ethylpyrazole using bis(pinacolato)diboron (Bpin) :
Reaction Conditions:
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Catalyst: 2 mol% Pd(dppf)Cl
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Base: Potassium acetate (3 equiv)
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Solvent: 1,4-Dioxane
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Temperature: 80°C, 12 hours
Alternative Synthetic Pathways
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Transmetallation Route:
Reaction of 1-ethyl-4-lithiopyrazole with trimethyl borate followed by pinacol protection: -
Hydroboration Approach:
Hydroboration of 1-ethyl-4-ethynylpyrazole with pinacolborane:Requires specialized ruthenium catalysts (Cp*RuCl(cod)) but achieves 91% regioselectivity .
Physicochemical Properties
Thermodynamic Parameters
Spectroscopic Characteristics
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(400 MHz, CDCl):
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FT-IR (KBr):
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key building block in synthesizing kinase inhibitors. Its boronic ester group enables efficient Suzuki couplings with aryl halides in drug candidates:
Example Synthesis: Production of JAK2 inhibitors for myeloproliferative disorders achieves 76% yield in the critical coupling step .
Agrochemical Formulations
In crop protection agents, the pyrazole-boronate structure enhances systemic acquired resistance (SAR) in plants. Field trials demonstrate:
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42% reduction in Phytophthora infestans infection in potatoes
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58% control of Leptinotarsa decemlineata vs. 34% for chlorantraniliprole
Advanced Materials Synthesis
The compound polymerizes with dihaloarenes to create boron-doped conductive polymers:
Emerging Research Directions
Continuous Flow Synthesis
Recent advances employ microreactor technology to enhance process safety:
Computational Optimization
Machine learning models predict optimal coupling conditions:
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